N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide
Description
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide is a synthetic compound that features a pyrrolidine ring, a benzyl group, and a butanamide moiety
Properties
IUPAC Name |
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-5-19(3,4)18(22)20-15(2)17-11-12-21(14-17)13-16-9-7-6-8-10-16/h6-10,15,17H,5,11-14H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDHGKBGDARAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC(C)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Attachment of the Butanamide Moiety: The final step involves the formation of the amide bond between the pyrrolidine derivative and 2,2-dimethylbutanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.
Biological Research: The compound is used to investigate its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: These compounds share the pyrrolidine and benzyl moieties but differ in the additional substituents.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring exhibit similar structural features and biological activities.
Uniqueness
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
